Preussin

Descripción

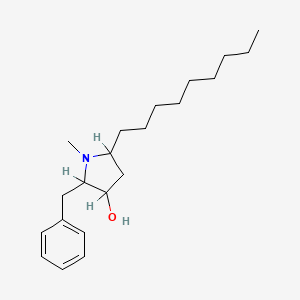

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-12-15-19-17-21(23)20(22(19)2)16-18-13-10-9-11-14-18/h9-11,13-14,19-21,23H,3-8,12,15-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCXKHLKJHRTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1CC(C(N1C)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922975 | |

| Record name | 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119463-16-0 | |

| Record name | Preussin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119463160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-1-methyl-5-nonylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Natural Occurrence of Preussin and Analogs

Discovery and Initial Isolation from Fungal Sources

The natural product preussin, also known as (+)-preussin or L-657,398, was first isolated in 1988 by Schwartz and coworkers from the fermentation extracts of Preussia sp. and Aspergillus ochraceus. mdpi.comnih.gov This initial discovery revealed that the compound possessed significant antifungal activity. nih.gov Another early isolation of this compound B, a pyrrolidine (B122466) alkaloid congener to this compound, was reported from the culture extract of the fungus Simplicillium lanosoniveum TAMA 173. researchgate.netacs.org The structure and absolute configuration of this compound B were determined through spectroscopic analysis and comparison with this compound. acs.org

Isolation from Marine-Derived Microorganisms

Marine environments have proven to be a rich source of diverse microorganisms, including fungi, which produce a wide array of bioactive secondary metabolites. mdpi.commdpi.com this compound has been isolated from marine-derived fungi, often those associated with marine sponges. mdpi.comresearchgate.net Specifically, this compound was obtained from the culture extract of Aspergillus candidus KUFA 0062, a fungus isolated from a marine sponge, Epipolasis sp., collected from the Similan Islands National Park's coral reef in Thailand. mdpi.comnih.gov The isolation and purification process of this compound from this source have been described in detail. nih.gov Another marine sponge-associated fungus, Aspergillus flocculosus, has also been identified as a source of this compound and several of its analogs. mdpi.comresearchgate.netresearchgate.net

Identification and Isolation of this compound Analogs from Natural Sources

Beyond the initial discovery of this compound and this compound B, a number of this compound analogs have been identified and isolated from natural sources, particularly from marine-derived fungi. mdpi.comresearchgate.netnih.gov These analogs often exhibit variations in their side chains or modifications to the core pyrrolidine structure. For instance, this compound C has been isolated from the marine sponge-associated fungi A. candidus and A. flocculosus. mdpi.comresearchgate.net Further investigations into the fermentation broths of A. flocculosus have led to the isolation of a series of preussins, designated preussins D-K. mdpi.comresearchgate.net These findings indicate that the biosynthetic pathways in these fungi can generate a range of structurally related compounds.

The identification of these analogs from different fungal sources, both terrestrial and marine, underscores the widespread natural occurrence of the this compound scaffold and its derivatives.

Table 1: Selected Natural Sources of this compound and Analogs

| Compound Name | Source Organism | Isolation Origin | Reference(s) |

| This compound (+)- | Preussia sp. | Terrestrial fungus | nih.gov |

| This compound (+)- | Aspergillus ochraceus | Terrestrial fungus | mdpi.comnih.gov |

| This compound (+)- | Aspergillus candidus KUFA 0062 | Marine-derived fungus | mdpi.comnih.gov |

| This compound B | Simplicillium lanosoniveum TAMA 173 | Terrestrial fungus | researchgate.netacs.org |

| This compound C | Aspergillus candidus | Marine-derived fungus | mdpi.comresearchgate.net |

| This compound C | Aspergillus flocculosus | Marine-derived fungus | mdpi.comresearchgate.netresearchgate.net |

| Preussins D-K | Aspergillus flocculosus | Marine-derived fungus | mdpi.comresearchgate.net |

| This compound I | Aspergillus flocculosus 16D-1 | Marine-derived fungus | researchgate.netrsc.orgacs.org |

| (11R)/(11S)-Preussins J and K | Aspergillus flocculosus 16D-1 | Marine-derived fungus | researchgate.netrsc.orgacs.org |

Table 2: PubChem CIDs of this compound and Selected Analogs

| Compound Name | PubChem CID |

| This compound | 3081195 nih.gov |

| This compound K | 145966997 nih.gov |

The detailed research findings on the isolation of these compounds often involve techniques such as fermentation of the fungal cultures, extraction of the metabolites using organic solvents, and subsequent purification through various chromatographic methods. Spectroscopic techniques, including NMR and mass spectrometry, are crucial for the structural elucidation of novel preussins and their analogs.

The isolation of this compound and its analogs from diverse fungal sources highlights their prevalence in nature and suggests potential ecological roles for these compounds. The continued exploration of fungal biodiversity, particularly in underexplored environments like marine ecosystems, is likely to yield further discoveries of this compound-related compounds with potentially novel structures and biological activities.

Chemical Synthesis and Derivatization of Preussin

Total Synthesis Strategies for (+)-Preussin

The total synthesis of the naturally occurring (+)-preussin has been a key focus in synthetic organic chemistry. Various strategies have been employed, often differing in the key steps used to construct the substituted pyrrolidine (B122466) ring and install the stereocenters.

One approach involves a stereoselective synthesis starting from commercially available ethyl-D-3-phenyl lactate. chemistryviews.orgacs.org This route utilizes a gold(I)-catalyzed intramolecular dehydrative amination of a sulfamate (B1201201) ester tethered to an allylic alcohol to construct a cyclic sulfamidate with high stereoselectivity. chemistryviews.orgacs.orgacs.org Further transformations, including a cross-metathesis reaction to introduce the nonyl side chain, hydrogenation/deprotection, and an intramolecular Mitsunobu reaction, lead to a bicyclic sulfamidate intermediate. chemistryviews.org A stereospecific ring-opening of this intermediate provides the 3-hydroxypyrrolidine scaffold, which is then converted to (+)-preussin through deprotection and methylation steps. chemistryviews.org

A concise total synthesis of enantiopure (+)-preussin has also been achieved starting from L-phenylalanine. capes.gov.br Key steps in this synthesis include the syn-selective formation of a specific intermediate. capes.gov.br

Some total synthesis approaches have utilized carbohydrates as chiral starting materials, leveraging their inherent stereochemistry. researchgate.net Other strategies have focused on the desymmetrization of meso-compounds or the use of chiral auxiliaries to establish the initial stereogenic centers. researchgate.net

Stereoselective Synthetic Methodologies for Preussin Enantiomers

Achieving high stereoselectivity is paramount in the synthesis of this compound due to the biological significance of specific stereoisomers. Multiple methodologies have been developed to control the stereochemistry during the construction of the pyrrolidine ring.

A new stereoselective synthesis of this compound and 3-epi-preussin has been reported using a palladium-catalyzed carboamination of a protected amino alcohol. nih.govacs.orgacs.orgnih.gov This key transformation simultaneously forms the N-C2 bond and the C1'-aryl bond, allowing the introduction of the aryl group late in the synthesis. nih.govacs.orgacs.orgnih.gov This method provides access to both racemic this compound diastereomers with high stereoselectivity. nih.gov

An alkoxyallene-based synthesis has been developed for the preparation of racemic this compound and (-)-preussin. rsc.orgnih.gov This route involves the lithiation of a 3-nonyl-substituted methoxyallene (B81269) derivative, followed by addition to phenylethanal. rsc.orgnih.gov Subsequent silver nitrate-catalyzed cyclization and highly stereoselective reductions are key steps in establishing the pyrrolidine core and its stereochemistry. rsc.orgnih.gov The synthesis of (-)-preussin with high enantiomeric ratio (>95:5) was achieved using an enantiopure intermediate. rsc.orgnih.gov

A three-step synthesis of (±)-preussin from decanal (B1670006) has been described, utilizing an aza-Michael reaction, a highly stereoselective copper-catalyzed ylide formation, and a nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement. nih.govfapesp.brblucher.com.br This strategy is noted for its straightforwardness and stereoselectivity. nih.govfapesp.br

Asymmetric syntheses of this compound enantiomers have also been achieved using approaches such as diastereoselective conjugate addition of lithium amides to α,β-unsaturated esters and diastereoselective reductive cyclization of gamma-amino ketones. researchgate.netresearchgate.net

Synthesis of this compound Analogs and Derivatives for Research Applications

The synthesis of this compound analogs and derivatives is crucial for exploring structure-activity relationships and developing new compounds with enhanced or modified biological properties. nih.govchemistryviews.orgumich.edu

The Pd-catalyzed carboamination strategy allows for the facile construction of a variety of this compound analogs bearing different aromatic groups by utilizing different aryl bromide coupling partners. nih.govacs.orgacs.org This method is advantageous as it introduces the aryl group near the end of the synthesis, facilitating the generation of diverse analogs. nih.govacs.orgacs.org

The sulfamidate-based approach for the synthesis of (+)-preussin is also reported to be useful for the synthesis of other hydroxypyrrolidine derivatives, which can enable studies of their structure-activity relationship. chemistryviews.orgacs.org

Due to limitations in some earlier synthetic routes, the synthesis and study of this compound analogs were somewhat restricted. nih.govumich.edu However, newer methodologies aim to provide more facile access to a wider range of derivatives. nih.govacs.org Studies on related alkaloids like anisomycin (B549157) have shown that modifications to the aryl group can significantly impact biological activity, suggesting the importance of exploring this compound analogs with varied aromatic substituents. nih.gov

Development of Novel Synthetic Routes for Structural Diversification

Ongoing research in this compound synthesis focuses on developing novel routes that offer improved efficiency, stereocontrol, and the ability to introduce structural diversity. umich.edunih.gov

Strategies that allow for the late-stage introduction of substituents, such as the Pd-catalyzed carboamination approach for incorporating different aryl groups, are valuable for rapid generation of analogs. nih.govacs.org

The use of α,β-unsaturated diazoketones in a three-step synthesis of (±)-preussin represents a straightforward strategy that can be extended to the synthesis of this compound analogs, demonstrating its utility for the rapid construction of all-cis-substituted pyrrolidines. nih.govfapesp.br

Step-economical synthetic methods, such as cis-diastereoselective reductive dehydroxylation of hemiaminals, direct amide/lactam reductive alkylation, one-pot N,O-bisdebenzylation-N-methylation, and one-step synthesis of malimide from malic acid, have been employed in improved syntheses of (+)-preussin, highlighting efforts to develop more efficient routes. researchgate.net

The development of sulfamidate-based methodologies and gold(I)-catalyzed reactions also represents novel approaches for the stereoselective construction of the this compound core and related hydroxypyrrolidines. chemistryviews.orgacs.orgacs.org

Spectrum of Biological Activities of Preussin

Antifungal Efficacy and Related Mechanisms

Preussin was initially recognized for its antifungal properties, showing activity against both filamentous fungi and yeast. nih.govresearchgate.net While the precise mechanisms underlying its antifungal efficacy are not extensively detailed in all available literature, its initial discovery and classification highlight this as a primary biological function. nih.govasm.org

Antibacterial Properties and Resistance Modulation

This compound has demonstrated antibacterial properties, including bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria. nih.gov Notably, it has shown the ability to inhibit methicillin- and vancomycin-resistant bacterial strains. nih.gov While the specific mechanisms of resistance modulation by this compound are not explicitly detailed in the provided search results, the ability to inhibit resistant strains suggests potential interactions with bacterial resistance mechanisms. nih.govmdpi.com Research into antibacterial materials containing peptides has shown that such materials can restore the efficacy of antibiotics against resistant bacteria, sometimes through mechanisms like weakening bacterial cells or inhibiting efflux pumps, which are general concepts in resistance modulation. mdpi.comchalmers.se

Antiviral Effects and Potential Mechanisms

This compound has also exhibited antiviral properties. nih.govnih.gov Research suggests that this compound may inhibit -1 programmed ribosomal frameshifting in RNA-based viruses. nih.govnih.gov This mechanism is also associated with anisomycin (B549157), a structurally similar compound. nih.gov By inhibiting ribosomal frameshifting, this compound may interfere with the virus's ability to produce the correct ratio of structural to enzymatic proteins, thereby inhibiting viral particle assembly and propagation. nih.gov Studies on the effects of this compound on mutants of eukaryotic elongation factors (eEFs), such as eEF1A and eEF2, which function at the ribosomal A-site, suggest that this compound may act at this site or through a similar mechanism as anisomycin. nih.gov This indicates that the ribosomal A-site and its interacting factors could be potential targets for antiviral compounds like this compound. nih.gov

Cytotoxic and Antiproliferative Activities of this compound in Cancer Research

This compound has shown significant cytotoxic and antiproliferative activities against various human cancer cell lines. nih.govmdpi.comnih.govmdpi.comresearchgate.net Studies have investigated its effects on breast cancer cell lines, including triple-negative breast cancer (TNBC) cell lines like MDA-MB-231, as well as MCF7 and SKBR3. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net this compound has been found to decrease cell viability and impair cell proliferation in a dose-dependent manner in both 2D and 3D cell culture models, although cells in 3D cultures may be less responsive. nih.govmdpi.commdpi.comresearchgate.net

Detailed research findings indicate that this compound induces cell death, including apoptosis, which involves caspase activation and the release of cytochrome c from mitochondria. nih.govasm.orgnih.gov This induction of apoptosis does not appear to be blocked by high levels of Bcl-2, suggesting it may overcome some common resistance mechanisms in cancer cells. asm.orgnih.gov this compound has also been shown to inhibit cell cycle progression, specifically delaying or blocking the transition from G1 to S phase. asm.orgnih.gov This is supported by findings that this compound is a potent inhibitor of cyclin E-CDK2 activity in vitro. asm.orgnih.govresearchgate.net In addition, this compound treatment can lead to an increase in the cyclin-dependent kinase inhibitor p27KIP-1 and a down-regulation of cyclin A and the transcription factor E2F-1. asm.orgnih.gov

This compound's cytotoxic effects are reflected in ultrastructural alterations observed in cancer cells. nih.govmdpi.com Furthermore, this compound has been shown to significantly inhibit the migration of cancer cells, such as MDA-MB-231 cells. nih.govmdpi.com

The half-maximal inhibitory concentrations (IC50) of this compound vary depending on the cancer cell line and assay method used. Synthetic this compound has shown IC50 values ranging from 1.2 to 4.5 µM in several human cancer cell lines. nih.gov this compound isolated from Aspergillus candidus has shown variable IC50 values ranging from 12.3 µM to 74.1 µM against different cell lines. nih.gov Studies on breast cancer cell lines have shown that this compound at concentrations of 50 or 100 µM can decrease cell viability below 50%. nih.govmdpi.com

The following table summarizes some of the observed cytotoxic and antiproliferative effects of this compound:

| Cell Line | Assay Method | Culture Type | This compound Concentration | Observed Effect | Source |

| MDA-MB-231 | MTT | 2D | 50 µM | Decrease in cell viability (36.4% at 24h) | nih.govmdpi.com |

| MDA-MB-231 | MTT | 2D | 35 µM | Decreased cell viability (>48h) | nih.govmdpi.com |

| MDA-MB-231 | MTT | 2D | 25 µM | Significant decrease in cell viability (67.5% at 72h) | nih.gov |

| MDA-MB-231 | BrdU | 2D/3D | 25, 35 µM | Decreased cell proliferation | mdpi.com |

| MDA-MB-231 | Scratch assay | 2D | 5, 15, 25 µM | Inhibited cell migration | nih.govmdpi.com |

| HL-60 | Crystal violet | 2D | 1.2 µM (IC50) | Dose-dependent decrease in live-cell counts | nih.gov |

| MCF7, SKBR3, MDA-MB-231, MCF12A | MTT, Resazurin (B115843), LDH, BrdU | 2D/3D | Various | Affected cell viability and proliferation | mdpi.comresearchgate.net |

| MCF7, MDA-MB-231, SKBR3, MCF12A | MTT | 2D | 50, 100 µM | Significant decrease in cell viability | mdpi.com |

| MCF7, MDA-MB-231, SKBR3, MCF12A | LDH | 3D | 50 µM | Increased LDH release | mdpi.com |

These findings highlight this compound's potential as a molecule for the development of new anticancer drugs, particularly for aggressive subtypes like TNBC. nih.govmdpi.com

Mechanisms of Action of Preussin in Cellular Systems

Cell Cycle Regulation and Arrest Induced by Preussin

Studies have shown that this compound is capable of inhibiting cell cycle progression, particularly arresting cells in the G1 phase before entry into the S phase. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net This effect is associated with specific changes in the levels of key cell cycle regulatory proteins. Treatment with this compound leads to an increase in the level of the cyclin-dependent kinase inhibitor p27KIP-1. nih.govnih.gov Concurrently, the expression of cyclin A and the transcription factor E2F-1 is down-regulated. nih.govnih.gov These molecular alterations are consistent with a block in the G1 phase, preventing cells from replicating their DNA. nih.govnih.gov

Apoptosis Induction and Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death, known as apoptosis, in human tumor cells. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net This process is critical for its cytotoxic effects. The mechanism of this compound-induced apoptosis involves the release of cytochrome c from mitochondria. nih.govnih.gov The release of cytochrome c is a key event in activating the intrinsic (mitochondrial) apoptotic pathway. nih.govwikipedia.orgmdpi.comnih.govthermofisher.com Following cytochrome c release, a cascade of caspase activation occurs, specifically involving the activation of caspases 3 and 8. nih.govnih.gov Caspase-3 is a key executioner caspase responsible for dismantling cellular components during apoptosis. nih.govmdpi.comnih.gov Caspase-8 is typically associated with the extrinsic (death receptor) pathway, but its activation here, alongside cytochrome c release, suggests a potential link or cross-talk between pathways, possibly via the cleavage of Bid. nih.govwikipedia.orgmdpi.comnih.govthermofisher.com Notably, this compound has been shown to induce apoptosis even in tumor cells that express high levels of Bcl-2, an anti-apoptotic protein that often confers resistance to chemotherapy, distinguishing this compound from some conventional chemotherapeutic agents. nih.govnih.gov

Inhibition of Key Kinase Activities by this compound (e.g., Cyclin E Kinase)

A significant molecular target identified for this compound is cyclin E kinase (CDK2-cyclin E). nih.govnih.govresearchgate.netgoogle.com In vitro studies have demonstrated that this compound is a potent inhibitor of this kinase complex. nih.govnih.govresearchgate.netgoogle.com The half-maximal inhibitory concentration (IC50) of this compound for cyclin E kinase activity has been determined to be approximately 500 nM. nih.govnih.govresearchgate.net This direct inhibition of cyclin E-CDK2 kinase activity provides a molecular explanation for this compound's observed effect on inhibiting cell cycle progression through the G1 phase. nih.govnih.gov

Modulation of Cell Proliferation and Migration Pathways

This compound exhibits significant effects on cell proliferation and migration in various cell lines, including breast cancer cell lines such as MDA-MB-231, MCF-7, and SKBR3, as well as the non-tumorigenic cell line MCF12A. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com It has been consistently shown to decrease cell viability and impair cell proliferation in a dose-dependent manner. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com Studies conducted in both 2D monolayer and 3D cell culture models demonstrate these antiproliferative effects, although cells in 3D culture may exhibit slightly lower responsiveness compared to 2D cultures. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com For instance, in MDA-MB-231 cells, significant inhibition of proliferation was observed at 50 µM in monolayer culture and also in 3D culture at the lowest tested concentration of 50 µM. researchgate.netresearchgate.netresearchgate.net Beyond proliferation, this compound has also been found to significantly inhibit the migration of MDA-MB-231 cells. nih.govnih.govresearchgate.netresearchgate.net These effects on proliferation and migration highlight this compound's potential to influence cellular processes crucial for tumor growth and metastasis.

Investigation of Ribosomal Frameshifting Inhibition

This compound has been investigated for its effects on ribosomal function, specifically programmed ribosomal frameshifting. nih.govoup.comnih.govresearchgate.netmdpi.com It has been shown to inhibit -1 programmed ribosomal frameshifting, a process utilized by many viruses to regulate protein production. nih.govoup.comnih.gov This inhibitory effect on frameshifting is similar to that of anisomycin (B549157), a known peptidyl transferase inhibitor. nih.govoup.comnih.gov Studies suggest that this compound acts at the ribosomal A-site or through a mechanism similar to anisomycin. nih.gov Pharmacogenetic analyses using yeast mutants of eukaryotic elongation factors eEF1A and eEF2 have revealed correlations in resistance and susceptibility profiles between this compound and anisomycin (for eEF1A mutants) and sordarin (B1681957) (an eEF2 inhibitor, for eEF2 mutants), further supporting its interaction with the ribosomal machinery. nih.gov This inhibition of ribosomal frameshifting also correlates with reduced virus propagation. nih.gov

Molecular Target Identification Studies

Efforts to fully elucidate the molecular targets of this compound have identified cyclin E kinase (CDK2-cyclin E) as a key interaction partner responsible for its cell cycle inhibitory effects. nih.govnih.govresearchgate.netgoogle.com While CDK2-cyclin E is a confirmed target, the full spectrum of this compound's molecular interactions underlying its diverse cellular effects, including apoptosis induction and inhibition of proliferation and migration, is an ongoing area of research. General approaches for molecular target identification, such as chemical proteomics and affinity chromatography, are valuable tools in this field. mdpi.comufl.edu Further studies utilizing such techniques are relevant to comprehensively identify the proteins and pathways modulated by this compound exposure. nih.gov

Compound Names and PubChem CIDs:

Structure Activity Relationship Sar Studies of Preussin and Its Analogs

Influence of Stereochemistry on Preussin's Biological Activity

The stereochemistry of this compound plays a significant role in its biological activity. This compound possesses multiple stereocenters within its pyrrolidine (B122466) ring and the attached side chains. Interestingly, studies have shown that all eight possible stereoisomers of this compound exhibit some level of biological activity nih.govoup.com. This suggests that while specific stereochemical configurations might influence the potency or spectrum of activity, the core structural scaffold is fundamentally important for biological interaction. However, (+)-preussin is the most described isomer and appears to have a broader spectrum of biological activities compared to others nih.govmdpi.com.

Interactive Table 1: Biological Activity of this compound Stereoisomers

| Stereoisomer | Antifungal Activity | Antitumor Activity | Other Activities |

| (+)-Preussin | Yes | Yes | Antiviral, Antibacterial |

| Other Stereoisomers | Yes (generally) | Yes (generally) | Varied |

Role of Specific Functional Groups in this compound Activity (e.g., N-methyl)

Specific functional groups on the this compound structure are critical determinants of its biological activity. The N-methyl group on the pyrrolidine ring has been highlighted as particularly important nih.govmdpi.com. Comparisons between this compound (which has an N-methyl group) and this compound C (which lacks this group) have emphasized the contribution of the N-methylation to antibacterial and cytotoxic activities nih.govmdpi.com. This suggests that the presence and perhaps the electronic or steric properties conferred by the N-methyl group are crucial for optimal interaction with certain biological targets.

Impact of Aromatic Substituents on this compound's Efficacy

The aromatic substituent, specifically the phenyl group attached to the C1' position, is another key feature of this compound. The ability to synthesize this compound analogs with different aromatic groups allows for the investigation of the impact of these substituents on efficacy nih.gov. While the search results indicate that synthetic routes permit modification of the arene moiety for biological interest, detailed research findings specifically on how variations in aromatic substituents affect this compound's efficacy were not extensively detailed in the provided snippets beyond the general concept of being able to introduce different aromatic groups nih.gov. However, SAR studies on other compound classes have shown that the nature and position of substituents on aromatic rings can significantly influence biological activity through steric, electronic, and lipophilic effects frontiersin.orgdrugdesign.org. It is reasonable to infer that similar principles would apply to this compound analogs, where modifications to the phenyl ring could alter binding affinity or biological processing.

Systematic Derivatization for SAR Elucidation

Systematic derivatization is a fundamental approach used to elucidate the SAR of this compound nih.govnih.govfrontiersin.orgsci-hub.se. This involves the planned synthesis of a series of analogs where specific parts of the this compound molecule are modified. Synthetic strategies have been developed to allow for late-stage modifications, facilitating the creation of various derivatives for SAR studies scripps.edu. These strategies often involve the controlled introduction of different functional groups or alterations to the existing skeleton chemistryviews.orgresearchgate.netresearchgate.net. By synthesizing and testing a library of this compound analogs with targeted structural changes, researchers can gain insights into which parts of the molecule are essential for activity and how modifications affect potency, selectivity, and mechanism of action researchgate.net. For example, synthetic routes have been developed that allow for facile modification of the arene moiety, enabling the study of the impact of different aromatic groups nih.gov. Other approaches focus on building the core pyrrolidine ring with control over stereochemistry, allowing for the synthesis and evaluation of different stereoisomers and derivatives with modifications on the ring or side chains chemistryviews.orgresearchgate.netacs.org. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular descriptors with biological activity, can complement systematic derivatization by providing a more computational understanding of the SAR koreascience.krkoreascience.kr.

Interactive Table 2: Examples of Structural Modifications for SAR Studies

| Modified Feature | Example Modification | Potential Impact on Activity |

| Pyrrolidine Nitrogen | Removal of N-methyl (e.g., this compound C) | Reduced antibacterial and cytotoxic activity nih.govmdpi.com |

| Aromatic Ring | Substitution with different groups | Likely affects binding affinity and biological properties (inferred) nih.govfrontiersin.orgdrugdesign.org |

| Stereocenters | Synthesis of different stereoisomers | All isomers show activity, but potency/spectrum may vary nih.govoup.com |

| Side Chains | Alterations to the nonyl or benzyl (B1604629) groups | Not explicitly detailed in snippets, but likely influences lipophilicity and binding |

Preclinical in Vitro Research Methodologies and Findings

Application of Two-Dimensional (2D) Cell Culture Models

Two-dimensional (2D) cell culture, where cells are grown in a monolayer on a flat, rigid substrate, serves as a fundamental method in the initial screening of potential anticancer compounds like Preussin. This approach is valued for its simplicity, ease of maintenance, and cost-effectiveness. nih.gov Studies utilizing 2D cultures have demonstrated that this compound can affect cell viability and proliferation in various cancer cell lines, including breast cancer lines such as MCF7, SKBR3, and MDA-MB-231, as well as a non-tumor cell line (MCF12A). mdpi.comnih.govnih.govresearchgate.net

Research using 2D cultures allows for the assessment of dose-dependent effects and time-dependent responses of cells to this compound exposure. For instance, studies have shown that this compound decreases cell viability in a dose-dependent manner in MDA-MB-231 cells cultured in 2D, with effects becoming more pronounced over time. nih.govmdpi.com Concentrations as low as 25 µM of this compound have been sufficient to inhibit cell proliferation in some breast cancer cell lines in 2D culture. mdpi.com

Utilization of Three-Dimensional (3D) Cell Culture Models for Cancer Research

Three-dimensional (3D) cell culture models, such as multicellular aggregates (MCAs) or spheroids, are increasingly employed in cancer research to better mimic the in vivo tumor microenvironment compared to traditional 2D cultures. nih.govsciforum.netnih.gov These models offer advantages by allowing for increased cell-cell contact and creating gradients of nutrients, oxygen, and waste products, which are characteristic of solid tumors. nih.gov The use of 3D cultures is considered to generate more predictive data for in vivo responses. mdpi.com

This compound has been investigated in 3D cell culture models, particularly using breast cancer cell lines like MCF7, SKBR3, and MDA-MB-231, and also the non-tumorigenic MCF12A cell line. mdpi.comnih.govnih.govresearchgate.net These studies involve the formation of multicellular aggregates, often using methods like ultra-low adhesion plates. sciforum.net Assessment of this compound's effects in 3D cultures includes evaluating cell viability and proliferation within these more complex structures. mdpi.comnih.gov

Comparative Analysis of 2D Versus 3D Culture Responses to this compound

Comparative studies between 2D and 3D cell culture models have revealed differences in cellular responses to this compound. While this compound has shown effects on cell viability and proliferation in both culture systems, cells in 3D cultures have generally demonstrated less responsiveness compared to those in 2D monolayers. mdpi.comnih.govresearchgate.net This difference in response is attributed to the more complex architecture and cell cohesiveness in 3D models, which can potentially reduce the penetration and bioavailability of compounds like this compound to all cells within the aggregate. researchgate.net

Despite the observed differences in sensitivity, studies have shown that the trend of this compound's effects on cell viability and proliferation is similar in both 2D and 3D cultures. mdpi.comnih.govresearchgate.net Concentrations of this compound that exhibited pronounced effects in 2D culture were often selected for assessment in 3D models. nih.gov However, higher concentrations or longer exposure times in 3D cultures might be necessary to achieve effects comparable to those seen in 2D. mdpi.comsciforum.net

Advanced Cellular Assays for Cytotoxicity and Antiproliferation (e.g., MTT, BrdU, LDH, Resazurin)

A multi-endpoint approach utilizing various cellular assays is crucial for comprehensively evaluating the cytotoxic and antiproliferative effects of this compound in vitro. mdpi.comnih.govnih.govresearchgate.net Commonly employed assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. mdpi.comnih.govresearchgate.netabcam.com Studies have used the MTT assay to assess the decrease in cell viability in this compound-treated cells in both 2D and 3D cultures. mdpi.comnih.govresearchgate.netmdpi.comsciforum.netresearchgate.net

BrdU (5-bromo-2′-deoxyuridine) Assay: This assay measures DNA synthesis, reflecting cell proliferation. mdpi.comnih.govresearchgate.netabcam.com The BrdU assay has been used to evaluate this compound's ability to impair cell proliferation in both 2D and 3D models. mdpi.comnih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net

LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH into the extracellular medium, indicating damage to the cell membrane and cytotoxicity. mdpi.comnih.govresearchgate.netabcam.com The LDH assay has been used to assess the cytotoxic effect of this compound, particularly in 3D cultures. mdpi.comnih.govresearchgate.net

Resazurin (B115843) Assay: This assay measures the reduction of resazurin to resorufin (B1680543) by metabolically active cells, providing an indicator of cell viability. mdpi.comnih.govresearchgate.netabcam.com The resazurin assay has also been employed to investigate this compound's effect on cell viability in 3D culture. mdpi.comnih.govresearchgate.net

These assays, used individually or in combination, provide detailed information on how this compound impacts cell health, metabolism, and proliferation in different culture conditions. mdpi.comnih.govresearchgate.net

Here is a data table summarizing some findings from these assays:

| Cell Line | Culture Type | Assay | This compound Concentration | Observed Effect (vs. Control) | Reference |

| MDA-MB-231 | 2D | MTT | 50 µM | Decreased cell viability | mdpi.com |

| MDA-MB-231 | 2D | BrdU | 25 µM | Decreased cell proliferation | nih.gov |

| MCF7 | 2D | BrdU | 25 µM | Inhibited cell proliferation | mdpi.com |

| SKBR3 | 2D | BrdU | 25 µM | Inhibited cell proliferation | mdpi.com |

| MDA-MB-231 | 3D | MTT | 50 µM | Decreased cell viability | mdpi.com |

| MCF7 | 3D | MTT | 100 µM | Decreased cell viability | mdpi.comnih.govresearchgate.net |

| MDA-MB-231 | 3D | LDH | 50 µM | Increased LDH release | mdpi.com |

| MCF7 | 3D | Resazurin | 100 µM | Decreased cell viability | mdpi.comnih.govresearchgate.net |

Note: This table presents a selection of findings and is not exhaustive of all research using these assays.

Morphological and Ultrastructural Analysis of this compound-Treated Cells

Morphological and ultrastructural analysis provides visual evidence of the effects of this compound on cellular structure and integrity. Techniques such as optical microscopy and transmission electron microscopy (TEM) are used for this purpose. mdpi.comnih.govnih.govresearchgate.netmdpi.comsciforum.netresearchgate.net

Studies have shown that exposure to this compound can induce morphological alterations in treated cells, consistent with cell death. mdpi.comnih.govresearchgate.net Ultrastructural analysis using TEM has revealed cellular impacts in both 2D and 3D culture models following this compound exposure. nih.govmdpi.comsciforum.netresearchgate.net These observations provide insights into the mechanisms by which this compound exerts its cytotoxic effects. Immunocytochemistry for markers like caspase-3 has also been used to confirm cell death observed morphologically. mdpi.comnih.govnih.govresearchgate.net

Cell Migration and Invasion Assays

Cell migration and invasion are critical processes in cancer progression and metastasis. sigmaaldrich.comfrontiersin.org In vitro assays are used to evaluate the potential of compounds like this compound to inhibit these processes. nih.govsciforum.netresearchgate.netfrontiersin.org

The in vitro scratch assay (also known as a wound healing assay) is a common method used to assess cell migration in 2D culture. nih.govmdpi.comsciforum.netresearchgate.netfrontiersin.orgresearchgate.net In this assay, a "wound" is created in a cell monolayer, and the migration of cells into the cell-free area is monitored over time. Studies using the scratch assay have shown that this compound can significantly inhibit the migration of cancer cells, such as the MDA-MB-231 triple-negative breast cancer cell line, in a dose-dependent manner. nih.govsciforum.netresearchgate.net

While the provided search results primarily detail migration assays in 2D, invasion assays, which assess the ability of cells to move through an extracellular matrix, are also relevant in preclinical cancer research. sigmaaldrich.comfrontiersin.orgplatypustech.com These assays often utilize transwell inserts coated with a matrix material like Matrigel. frontiersin.org Although specific data on this compound's effects in invasion assays were not prominently featured in the search results, the observed anti-migratory effects in 2D suggest a potential for inhibiting invasion as well, warranting further investigation using 3D invasion models. nih.govsciforum.net

Here is a data table illustrating findings from a cell migration assay:

| Cell Line | Culture Type | Assay | This compound Concentration | Exposure Time | Migration (% of Control) | Reference |

| MDA-MB-231 | 2D | In vitro Scratch | 5 µM | 24 h | ~86.1% | nih.gov |

| MDA-MB-231 | 2D | In vitro Scratch | 15 µM | 24 h | ~78.3% | nih.gov |

| MDA-MB-231 | 2D | In vitro Scratch | 25 µM | 24 h | ~73.1% | nih.gov |

| MDA-MB-231 | 2D | In vitro Scratch | 5 µM | 48 h | ~55.8% | nih.gov |

| MDA-MB-231 | 2D | In vitro Scratch | 15 µM | 48 h | ~51.3% | nih.gov |

Computational Approaches in Preussin Research

Molecular Modeling and Docking Studies for Target Interaction

Molecular modeling and docking studies are widely used computational techniques to predict the preferred orientation (binding pose) of a ligand, such as Preussin, within the active site of a target protein and to estimate the binding affinity. These studies can help elucidate the potential molecular targets of this compound and the nature of its interactions.

While specific detailed studies focusing solely on this compound's interaction with targets via molecular docking were not extensively found in the search results, the general application of these methods is well-established in drug discovery. For instance, molecular modeling and docking simulations have been used in the design of potential new HIV protease inhibitors, suggesting their utility in studying interactions with enzymatic targets researchgate.net. Similarly, these techniques have been applied to study the binding properties of inhibitors with proteins like TMPRSS2, a key protein in SARS-CoV-2 entry, revealing detailed interaction mechanisms at the molecular level chemrxiv.org. Molecular docking has also been employed to study the affinity of various compounds, including natural products and their derivatives, with pathogenic proteins and enzymes, providing insights into potential inhibitory activities pomics.comjournaljpri.com.

The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by simulating the binding process using scoring functions to rank different binding poses based on their estimated binding energy. These studies can highlight key amino acid residues in the target protein that are crucial for interaction with this compound, providing a basis for further experimental validation or rational design of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. By analyzing structural descriptors and corresponding activity data, QSAR models can predict the activity of new or untested compounds, including this compound derivatives.

Although direct QSAR studies specifically on this compound were not prominently featured in the search results, the application of QSAR in related areas suggests its potential relevance. For example, 3D-QSAR using Comparative Molecular Field Analysis (CoMFA) has been investigated for N-acyl-phenylaminoalcohol derivatives to correlate their electrostatic and steric factors with cytotoxicity koreascience.kr. This indicates that QSAR approaches can be valuable in understanding how structural modifications to a core scaffold, such as that of this compound, might influence biological activity. QSAR models have also been developed for various compound sets with anticancer activities against different cell lines, demonstrating their utility in predicting the activity of new derivatives nih.gov. Furthermore, QSAR studies have been used to establish relationships between the chemical structures of compounds and their antitubercular activities, highlighting the influence of specific functional groups and molecular descriptors jbiochemtech.com.

Applying QSAR to this compound research would involve compiling a dataset of this compound and its derivatives with known biological activities against a specific target or in a particular assay. Various molecular descriptors quantifying structural, electronic, and physicochemical properties would be calculated. Statistical methods would then be used to build a predictive model correlating these descriptors with the observed activity. Such a model could guide the synthesis of new this compound derivatives with improved potency or desired properties.

Molecular Dynamics Simulations to Elucidate Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing researchers to assess the stability of ligand-protein complexes and understand the conformational changes that occur upon binding. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event and the stability of the resulting complex.

While specific MD simulations focused on this compound were not extensively detailed in the search results, the application of MD simulations to evaluate the stability of protein-ligand complexes is a well-established practice in computational biology and drug discovery. MD simulations have been used to confirm the stability and persisting interactions in protein subsites for various compounds, exhibiting favorable free energy binding dntb.gov.ua. Studies have explored the stability of ligand binding modes to proteins using MD simulations, finding that native poses are generally maintained as stable during simulations, while incorrect poses are less stable nih.gov. MD simulations have also been employed to evaluate the binding potential and stability of drug-like compounds with viral proteins, analyzing structural stability and flexibility through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) mdpi.comfrontiersin.org. These analyses can reveal how tightly a ligand is bound and which regions of the protein-ligand complex are more flexible.

Prediction of ADMET Properties for this compound Derivatives

Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in drug discovery to assess the pharmacokinetic behavior and potential safety issues of candidate compounds early in the development process. In silico ADMET prediction tools utilize computational models to estimate these properties based on the chemical structure of the compound.

While specific in silico ADMET predictions for this compound were not widely reported in the search results, the importance and application of these methods for drug candidates and their derivatives are well-documented. Predicting ADMET properties is essential for evaluating the drug-likeness of compounds nih.gov. Various web-based applications and software tools are available for predicting ADME data and toxicity, aiding in the selection of promising drug candidates bmdrc.org. Studies on other compound classes, such as 1,10-phenanthrolinone derivatives, have included in silico ADMET prediction to assess their pharmacokinetic properties jbiochemtech.com. Similarly, integrated computational methods combining molecular docking, MD simulations, ADMET assessment, and Density Functional Theory (DFT) calculations have been used to evaluate the potential of derivatives as antimicrobial drug candidates physchemres.org.

Applying ADMET prediction to this compound derivatives would involve using available computational tools and models to estimate properties such as oral absorption, blood-brain barrier penetration, metabolic stability (e.g., interaction with cytochrome P450 enzymes), and potential toxicity endpoints. These predictions can help prioritize this compound derivatives with favorable pharmacokinetic profiles and reduced likelihood of adverse effects, guiding further experimental testing.

Application of Density Functional Theory (DFT) in this compound Studies

Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure and properties of atoms, molecules, and materials. DFT calculations can provide detailed insights into the electronic distribution, reactivity, spectroscopic properties, and reaction mechanisms of molecules.

While direct applications of DFT specifically to this compound were not extensively found in the search results, DFT is a fundamental tool in computational chemistry and is widely applied to study the properties of organic molecules and their reactions. DFT has been used to predict and analyze the electronic properties, structure, bonding, and behavior of different molecules, including those relevant to chemotherapeutic agents nih.gov. It can shed light on molecular properties, interactions, reaction pathways, transition states, reactivity, and mechanisms nih.gov. DFT studies have also been applied to investigate the chemical reactivity of organic compounds and their derivatives, determining thermodynamic and global descriptors of chemical activity mdpi.com.

Applying DFT to this compound could provide valuable insights into its electronic structure, including parameters like frontier molecular orbitals (HOMO and LUMO) which are related to reactivity. DFT calculations could also be used to study the relative stability of different conformers of this compound, investigate potential reaction pathways it might undergo, or calculate spectroscopic properties to aid in experimental characterization. While computationally more intensive than some classical methods, DFT can provide a deeper understanding of the intrinsic electronic and chemical properties of this compound.

Future Perspectives and Therapeutic Development

Preussin as a Scaffold for Novel Anticancer Agents

The chemical structure of this compound presents a versatile and promising scaffold for the development of novel anticancer agents. nih.gov Its core pyrrolidine (B122466) ring system can be chemically modified to generate a library of derivatives, allowing for the optimization of its therapeutic properties. Research has demonstrated that both naturally occurring and synthetic analogs of this compound exhibit significant cytotoxic and antiproliferative activities, validating its potential as a foundational molecule in medicinal chemistry. nih.govnih.gov

Studies have shown that this compound and its derivatives are effective against a range of human cancer cell lines, with particularly notable activity against aggressive subtypes such as triple-negative breast cancer (TNBC). nih.govnih.gov The compound has been found to decrease cell viability and proliferation in a dose-dependent manner in both 2D (monolayer) and more physiologically relevant 3D (spheroid) cell culture models. nih.govmdpi.comnih.gov Furthermore, this compound has been observed to induce programmed cell death (apoptosis) and cause cell cycle arrest, key mechanisms for an effective anticancer drug. nih.govnih.gov One of its identified mechanisms of action is the potent inhibition of cyclin-dependent kinase 2 (CDK2-cyclin E), a critical regulator of cell cycle progression. nih.gov

The exploration of this compound's structure-activity relationship (SAR) is crucial for its development as a therapeutic scaffold. By synthesizing various analogs, researchers can identify the specific chemical moieties responsible for its anticancer effects and modify them to enhance potency, improve selectivity for cancer cells, and optimize pharmacokinetic properties.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Synthetic this compound | Various Human Cancer Lines | 1.2 - 4.5 µM | Achenbach et al. nih.gov |

| This compound (from 𝘈. 𝘤𝘢𝘯𝘥𝘪𝘥𝘶𝘴) | Various Human Cancer Lines | 12.3 - 74.1 µM | Buttachon et al. nih.gov |

| This compound | MDA-MB-231 (TNBC) | ~30 µM (in 2D culture) | researchgate.net |

| This compound | MCF7 (Breast) | Significant proliferation reduction at 25 µM | mdpi.com |

| This compound | SKBR3 (Breast) | Significant proliferation reduction at 25 µM | mdpi.com |

| This compound | MDA-MB-231 (TNBC) | Significant proliferation reduction at 50 µM | mdpi.com |

Exploration of this compound in Addressing Drug Resistance

Drug resistance is a primary cause of treatment failure in oncology, making the development of compounds that can overcome or bypass resistance mechanisms a critical goal. mdpi.com this compound has shown potential in this area, partly due to its unique mechanisms of action. Notably, its ability to induce apoptosis is not inhibited by high levels of Bcl-2, a protein that typically confers resistance to many standard chemotherapeutic agents. nih.gov This suggests that this compound-based drugs could remain effective in tumors that have developed resistance via Bcl-2 overexpression.

However, the challenge of resistance is multifaceted. Studies comparing 2D and 3D cell culture models have revealed that cancer cells grown in 3D spheroids, which more closely mimic the architecture and microenvironment of solid tumors, display higher resistance to this compound's cytotoxic effects compared to cells in 2D monolayers. nih.govnih.gov This phenomenon is attributed to factors inherent to the 3D structure, such as the formation of hypoxic cores, altered pH gradients, and reduced proliferation rates in the inner cell layers, all of which can contribute to diminished drug efficacy. nih.govmdpi.com

Understanding the mechanisms by which cancer cells develop resistance to this compound itself is a vital area of future research. Exploring these resistance pathways, for instance, through prolonged exposure studies in cell culture, could reveal novel therapeutic targets. Furthermore, this compound's demonstrated activity against methicillin- and vancomycin-resistant bacterial strains, while in a different domain, hints at its robust biological activity against resistant organisms. nih.gov This provides a rationale for investigating whether this compound derivatives could be designed to circumvent common cancer drug resistance mechanisms, such as the overexpression of drug efflux pumps (e.g., P-glycoprotein) or alterations in drug targets. mdpi.com

Integration of Multi-Omics Approaches in this compound Research

To fully unlock the therapeutic potential of this compound, a comprehensive understanding of its molecular mechanism of action is required. The integration of multi-omics approaches—genomics, proteomics, and metabolomics—offers a powerful strategy to achieve this. nih.gov To date, specific multi-omics studies on this compound are limited, representing a significant opportunity for future research.

Proteomics: This approach can be used to identify the direct protein targets of this compound and its derivatives within cancer cells. nih.gov Techniques like activity-based protein profiling or thermal proteome profiling could reveal not only the primary targets, such as CDK2, but also uncover off-target effects and additional mechanisms of action. researchgate.net Comparing the proteomes of sensitive versus resistant cells after treatment can also elucidate resistance pathways. adcreview.com

Genomics and Transcriptomics: These tools can help identify genetic biomarkers that predict a patient's response to this compound-based therapies. nih.govmdpi.comfepbl.com By analyzing the genomic and transcriptomic profiles of a diverse panel of cancer cell lines, researchers could correlate specific gene mutations, expression patterns, or genetic signatures with sensitivity or resistance to the compound. nih.gov This is a cornerstone of developing personalized medicine strategies.

Metabolomics: Cancer cells exhibit significant metabolic reprogramming to support their rapid growth. nih.govmdpi.com Metabolomics can map the metabolic changes induced by this compound treatment, revealing how it might interfere with critical pathways like glycolysis or glutamine metabolism. nih.govresearchgate.net This could uncover novel vulnerabilities of cancer cells that can be exploited therapeutically and provide biomarkers for monitoring treatment response. mdpi.com

An integrated multi-omics analysis would provide a holistic view of this compound's impact on cancer cells, from gene expression changes to protein interactions and metabolic shifts, thereby accelerating its rational development as a targeted anticancer agent.

Challenges and Opportunities in Translational Research of this compound Derivatives

Translating a promising natural product like this compound from a preclinical candidate to a clinically approved drug is a complex process fraught with challenges but also filled with unique opportunities. nih.govnih.gov

Challenges:

The Preclinical to Clinical Gap: A major hurdle in drug development is the "valley of death," where promising preclinical findings fail to translate into clinical efficacy. nih.gov For this compound, the observed discrepancy in efficacy between 2D and 3D cell culture models highlights this challenge early on. nih.govnih.gov Overcoming the reduced sensitivity in more realistic tumor models is a critical step.

Pharmacokinetics and Bioavailability: Natural products often face challenges related to poor solubility, limited bioavailability, and rapid metabolism, which can hinder their effectiveness in vivo. researchgate.net Extensive medicinal chemistry efforts will be required to develop this compound derivatives with suitable drug-like properties.

Supply and Manufacturing: Sourcing sufficient quantities of a natural product for extensive preclinical and clinical testing can be difficult. nih.govjohnshopkins.edu While total synthesis of this compound has been achieved, scaling up production in a cost-effective manner for pharmaceutical development remains a significant logistical challenge.

Opportunities:

Potency Against High-Need Cancers: this compound has shown potent activity against difficult-to-treat cancers like TNBC, which has limited therapeutic options. nih.govnih.gov This provides a strong clinical impetus for its development.

Novel Mechanism of Action: Its ability to inhibit CDK2 and induce apoptosis in a Bcl-2-independent manner suggests it may be effective where other therapies have failed and could circumvent certain forms of drug resistance. nih.gov

Anti-Metastatic Potential: Beyond its cytotoxic effects, this compound has been shown to significantly inhibit the migration of cancer cells. nih.gov This anti-migratory property is a major opportunity, as preventing metastasis is a key goal in cancer treatment.

Chemical Tractability: The this compound scaffold is amenable to chemical modification, offering the opportunity to generate a wide array of derivatives. This allows for a targeted approach to improve its therapeutic index—enhancing its anticancer activity while minimizing potential toxicity to normal cells. mdpi.com

Q & A

Q. What experimental models are most suitable for evaluating Preussin’s cytotoxic effects in cancer research?

this compound’s cytotoxicity is typically assessed using in vitro models such as 2D monolayer cultures (e.g., MDA-MB-231 breast cancer cells) and 3D spheroid cultures to mimic tumor microenvironments . Key methodologies include:

Q. How do researchers validate this compound’s structural integrity in pharmacological studies?

Structural validation relies on spectroscopic techniques (NMR, MS) and comparison with synthetic standards. Critical attention is given to the N-methyl group on the pyrrolidine ring, which is essential for bioactivity, as demonstrated through comparative studies with derivatives like this compound C .

Advanced Research Questions

Q. What methodological strategies address contradictions in this compound’s reported IC50 values across studies?

Discrepancies in IC50 values (e.g., 25 µM vs. 50 µM in 2D vs. 3D models) arise from variations in:

- Cell line aggressiveness : MDA-MB-231 cells exhibit higher resistance due to intrinsic metabolic adaptations .

- Experimental design : Standardizing culture conditions (e.g., oxygen levels, matrix stiffness) and using dual-model validation (2D + 3D) improve reproducibility .

- Data normalization : Accounting for baseline proliferation rates using kinetic assays (e.g., real-time cell analysis) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

SAR analysis involves:

- Synthetic modification : Targeting the pyrrolidine ring’s N-methyl group and hydroxyl configuration to enhance solubility or target affinity .

- In silico modeling : Docking studies to predict interactions with apoptosis-related proteins (e.g., Bcl-2 family) .

- Comparative cytotoxicity screens : Testing analogs against normal cell lines (e.g., HEK-293) to assess selectivity .

Methodological Considerations

Q. What frameworks guide hypothesis formulation for this compound’s mechanism of action?

The PICO framework (Population, Intervention, Comparison, Outcome) is adapted for preclinical research:

- Population : Cancer cell lines (e.g., TNBC models).

- Intervention : this compound treatment at varying doses/timepoints.

- Comparison : Untreated controls or standard chemotherapeutics.

- Outcome : Metrics like apoptosis induction, migration inhibition, or DNA damage .

Q. How should researchers ensure ethical rigor in this compound-related studies involving biological models?

- NIH guidelines compliance : Transparent reporting of cell line authentication, passage numbers, and contamination checks .

- 3R principles (Reduction, Refinement, Replacement) : Prioritizing 3D cultures to reduce animal use while maintaining physiological relevance .

Data Contradiction Analysis

Q. What systematic approaches resolve conflicting data on this compound’s genotoxic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.